3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile
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Overview
Description
3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a nitrile group attached to the second carbon of the oxirane ring. The compound is used primarily for research purposes and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an epoxide precursor with a nitrile source in the presence of a base or acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity .
Industrial Production Methods
it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial production, with additional considerations for safety, cost, and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various products. The specific molecular targets and pathways depend on the nature of the reacting species and the conditions employed .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-ethyl-3-methyl-: Similar in structure but lacks the methoxymethyl and nitrile groups.
Oxirane, 3-ethyl-2,2-dimethyl-: Similar in structure but has different substituents on the oxirane ring.
Uniqueness
3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile is unique due to the presence of both the methoxymethyl and nitrile groups, which impart distinct reactivity and properties compared to other oxirane derivatives. These functional groups enable a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-ethyl-3-(methoxymethyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C7H11NO2/c1-3-7(5-9-2)6(4-8)10-7/h6H,3,5H2,1-2H3 |
InChI Key |
SSJNSJBBOPMSHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)COC |
Origin of Product |
United States |
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